molecular formula C19H13ClN4OS2 B243721 N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide

N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No. B243721
M. Wt: 412.9 g/mol
InChI Key: HNTVYGOGWWOEGR-UHFFFAOYSA-N
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Description

N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide, also known as BCTC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide acts as an antagonist of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. By blocking the function of TRPV1, N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide can reduce the perception of pain and temperature. Additionally, N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing the perception of pain and temperature, inhibiting the growth and proliferation of cancer cells, and inducing apoptosis and cell cycle arrest. However, N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide may also have off-target effects, as it can interact with other ion channels and receptors.

Advantages and Limitations for Lab Experiments

N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1, as well as its ability to inhibit the growth and proliferation of cancer cells. However, N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide may also have limitations, as it can interact with other ion channels and receptors, and its off-target effects may complicate data interpretation.

Future Directions

There are several future directions for research on N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide, including investigating its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide and its off-target effects. Finally, the development of more potent and selective TRPV1 antagonists may lead to improved therapies for pain and other conditions.

Synthesis Methods

N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide is typically synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole to form 5-(1H-benzimidazol-2-yl)-2-chlorobenzoic acid. This intermediate is then reacted with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with thiophene-2-carboxamide in the presence of a base to produce N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide.

Scientific Research Applications

N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pain research, and cancer research. In neuroscience, N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide has been shown to act as a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the perception of pain and temperature. N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide has also been shown to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.

properties

Molecular Formula

C19H13ClN4OS2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13ClN4OS2/c20-12-8-7-11(17-21-13-4-1-2-5-14(13)22-17)10-15(12)23-19(26)24-18(25)16-6-3-9-27-16/h1-10H,(H,21,22)(H2,23,24,25,26)

InChI Key

HNTVYGOGWWOEGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC=CS4

Origin of Product

United States

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